molecular formula C19H27N3O3 B2583437 tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate CAS No. 2320179-07-3

tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate

Cat. No.: B2583437
CAS No.: 2320179-07-3
M. Wt: 345.443
InChI Key: SUAGEWBNESNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and an ethyl ketone linker at position 4 connecting to a pyrrolo[3,4-b]pyridine ring. The tert-butyl group enhances steric protection and stability, while the ketone moiety offers a reactive site for further functionalization.

Properties

IUPAC Name

tert-butyl 4-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-9-6-14(7-10-21)11-17(23)22-12-15-5-4-8-20-16(15)13-22/h4-5,8,14H,6-7,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAGEWBNESNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .

Scientific Research Applications

Tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Physical/Chemical Properties
Target: tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate C₁₉H₂₅N₃O₃ (inferred) ~343.43 Pyrrolo[3,4-b]pyridine Ethyl ketone linker to piperidine Likely moderate polarity; ketone group may influence solubility in polar aprotic solvents.
Compound 24 () C₂₉H₃₆N₆O₃ 556.64 Pyrrolo[2,3-d]pyrimidine Aniline-phenyl and methoxybenzyl groups Mp: 68–70°C; MS (M+H)+: 557; 82% yield .
tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate () C₁₈H₂₄N₂O₃ 316.39 Pyrrolo[3,4-b]pyrrole Benzyl and ketone groups Safety data highlights need for precautions (e.g., consult physician upon exposure) .
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate () C₁₀H₈N₂O₄ 220.18 Pyrrolo[3,4-b]pyridine Methyl ester substituent Mp: 102–103°C; pKa: -1.20 (acidic); lower solubility due to dioxo groups .
tert-butyl 4-((7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethynyl)piperidine-1-carboxylate () C₂₀H₂₄N₆O₃ 396.44 Oxadiazolo[3,4-b]pyridine Ethynyl linker and amino group Synthesized via Sonogashira coupling (24h at 80°C); moderate reactivity due to ethynyl group .

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrrolo[3,4-b]pyridine core differs from analogs with pyrrolo[2,3-d]pyrimidine () or oxadiazolo[3,4-b]pyridine (). Pyrrolo[3,4-b]pyrrole () lacks the pyridine nitrogen, reducing aromaticity and altering reactivity .

Substituent Effects :

  • The ethyl ketone linker in the target compound contrasts with ethynyl (), chloro-oxo (), or ester groups (), which modify solubility and synthetic utility.
  • Dioxo substituents () increase acidity (pKa -1.20) and polarity compared to the target’s single ketone .

Synthetic Yields and Methods :

  • Compound 24 () achieved 82% yield via reductive amination, suggesting efficient coupling for similar structures .
  • Ethynyl-linked analogs () require prolonged reaction times (24h) and palladium catalysis, highlighting synthetic complexity .

Safety and Handling :

  • While the target compound’s safety data are unspecified, analogs like ’s pyrrolo[3,4-b]pyrrole derivative mandate strict handling protocols (e.g., medical consultation upon exposure) .

Research Implications

The pyrrolo[3,4-b]pyridine scaffold in the target compound is structurally versatile, enabling applications in kinase inhibition or protease targeting. Its ketone group provides a handle for further derivatization (e.g., hydrazone formation), akin to chloro-oxo intermediates () used as precursors . Comparatively, ester-containing analogs () may serve as prodrugs due to hydrolytic lability . Future studies should explore the target’s pharmacokinetics and bioactivity relative to these analogs.

Biological Activity

The compound tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate is a synthetic derivative designed for potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of kinase inhibition and anti-tubercular activity. This article reviews its biological activity based on recent research findings, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O3C_{15}H_{20}N_2O_3 with a molecular weight of approximately 280.34 g/mol. The structural features include a piperidine ring, a pyrrolopyridine moiety, and a tert-butyl ester functional group, which may influence its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro assays demonstrated that derivatives related to this compound exhibited significant activity against Mycobacterium tuberculosis. For instance, certain analogs showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating potent antimicrobial properties .

2. Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity. A related study indicated that compounds with similar structures demonstrated selective inhibition of various kinases, including CDK4 and ARK5. These kinases are critical in cell cycle regulation and cancer progression . The specific interactions of the compound with kinase targets remain to be fully elucidated but suggest a promising avenue for further research.

Case Study 1: Anti-Tubercular Efficacy

In a study focusing on novel anti-tubercular agents, several compounds were synthesized and tested against M. tuberculosis. Among them, derivatives of the target compound showed substantial efficacy with IC90 values ranging from 3.73 to 4.00 μM for the most active analogs . These findings underscore the potential of this class of compounds in tuberculosis treatment.

Case Study 2: Kinase Profiling

A detailed kinase profiling study revealed that similar pyrrolopyridine derivatives exhibited multi-kinase inhibitory properties. The results indicated that these compounds could inhibit CDK4/CYCLIN D1 pathways effectively, which are crucial in cancer cell proliferation . This suggests that the target compound may also possess anticancer properties.

Data Summary

Biological Activity IC50 (μM) Target
Anti-tubercular1.35 - 2.18Mycobacterium tuberculosis
Kinase Inhibition (CDK4)Low nanomolarCDK4/CYCLIN D1
Kinase Inhibition (ARK5)Low nanomolarARK5

Q & A

Q. What are the recommended synthetic strategies for tert-butyl 4-(2-oxo-2-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)piperidine-1-carboxylate?

The synthesis of this compound likely involves multi-step organic reactions, leveraging cross-coupling methodologies (e.g., Suzuki or Buchwald-Hartwig reactions) for pyrrolopyridine ring formation. Key steps include:

  • Use of tert-butyl carbamate protecting groups to stabilize the piperidine nitrogen during synthesis .
  • Catalytic systems such as Pd(OAc)₂ with X-Phos ligand in dioxane under inert atmospheres for efficient coupling .
  • Acidic deprotection (e.g., TFA in DCM) to remove the tert-butyloxycarbonyl (Boc) group . Reaction optimization should focus on solvent polarity, temperature (reflux conditions), and stoichiometric ratios to maximize yield .

Q. How can the structural conformation of this compound be validated?

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine crystal structure, leveraging ORTEP-III for graphical representation of thermal ellipsoids .
  • NMR spectroscopy : Employ ¹H/¹³C NMR to confirm regiochemistry of the pyrrolopyridine and piperidine moieties. Key signals include tert-butyl protons (~1.4 ppm) and carbonyl carbons (~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Respiratory/eye protection : Use N95 masks and goggles due to potential acute toxicity (Category 4 for oral, dermal, and inhalation hazards) .
  • Glove selection : Nitrile gloves resistant to organic solvents (e.g., DCM, dioxane) .
  • Emergency measures : Ensure access to eye wash stations and emergency showers. Store in ventilated areas to avoid vapor accumulation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Substituent variation : Modify the pyrrolopyridine core (e.g., halogenation at position 3) to assess impact on target binding .
  • Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and permeability via Caco-2 assays. Compare with analogs like BMS-767778, a DPP-4 inhibitor with optimized PK properties .
  • Selectivity screening : Test against off-target kinases or GPCRs to identify structural determinants of specificity .

Q. What computational methods can predict the compound’s reactivity or biological interactions?

  • Density functional theory (DFT) : Calculate transition states for key reactions (e.g., ring closure) to optimize synthetic pathways .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., CGRP receptors, as in BMS-927711) .
  • Conformational analysis : Apply Cremer-Pople puckering coordinates to assess piperidine ring flexibility and its effect on binding .

Q. How can contradictory data on reaction yields or purity be resolved?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors .
  • Analytical cross-validation : Compare HPLC purity data with ¹H NMR integration for batch consistency .
  • Mechanistic studies : Use in situ IR spectroscopy to monitor intermediate formation and troubleshoot low-yield steps .

Q. What strategies address challenges in spirocyclic framework synthesis?

  • Spirocyclization catalysts : Employ Pd-catalyzed C–H activation or radical-mediated cyclization for stereochemical control .
  • Protecting group interplay : Optimize Boc and tert-butyl ester stability during ring-forming steps to prevent premature deprotection .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in spirocenter formation .

Methodological Notes

  • Synthetic Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for time-sensitive steps .
  • Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation in ethyl acetate/hexane) to ensure structural consistency .
  • Toxicity Mitigation : Regularly monitor occupational exposure limits (OELs) using LC-MS for airborne particulates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.